
1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
Overview
Description
1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H7N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with methanamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Acylation and Sulfonylation Reactions
The primary amine undergoes nucleophilic substitution with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides. For example:
- Reaction with acetyl chloride yields N-acetyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
- Reaction with benzenesulfonyl chloride produces the corresponding sulfonamide derivative.
Conditions : Typically conducted in anhydrous dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C.
Alkylation Reactions
The amine group reacts with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines. For instance:
- Methylation with CH₃I in the presence of NaHCO₃ yields N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
Yield : ~60–75% (extrapolated from ethyl-substituted analogs).
Schiff Base Formation
Condensation with aldehydes or ketones generates Schiff bases. For example:
- Reaction with benzaldehyde forms N-benzylidene-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine.
Conditions : Reflux in ethanol with catalytic acetic acid .
Coordination Chemistry
The sulfur atom in the thiadiazole ring and the amine group act as ligands for metal ions. Examples include:
- Organotin complexes : Reaction with tin(IV) chloride forms stable coordination complexes, as seen in analogous 1,2,3-thiadiazole derivatives .
- Transition metal complexes : Potential binding with Cu(II) or Fe(III) ions for catalytic or biomedical applications .
Ugi Multicomponent Reactions
The amine participates in Ugi reactions with aldehydes, isocyanides, and carboxylic acids to form tetrazole derivatives. For example:
- Reaction with 4-chlorobenzaldehyde, tert-butyl isocyanide, and benzoic acid yields a tetrazole-linked thiadiazole .
Conditions : Methanol, room temperature, 12–24 hours.
Yield : ~55% (based on similar substrates) .
Cyclization and Heterocycle Formation
The amine group facilitates cyclization reactions:
- With carbon disulfide : Forms 1,3,4-thiadiazole-2-thione derivatives under basic conditions .
- With nitriles : Produces triazolo-thiadiazole hybrids via oxidative cyclization .
Electrophilic Substitution on the Thiadiazole Ring
While the methyl group at position 4 is inert, the electron-deficient ring undergoes limited electrophilic substitution:
- Nitration : Requires harsh conditions (HNO₃/H₂SO₄) to introduce nitro groups at position 2 or 5 .
- Halogenation : Bromination with Br₂/FeBr₃ occurs at position 5 .
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,3-thiadiazoles exhibit significant antimicrobial properties. A study demonstrated that compounds containing the thiadiazole moiety can inhibit the growth of various pathogenic bacteria and fungi. Specifically, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine has been tested for its efficacy against resistant strains of bacteria, showing promising results in vitro .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer activities. One notable study reported that compounds with similar structures to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is attributed to the ability of these compounds to induce apoptosis in cancer cells.
Neuroprotective Effects
Recent research has also highlighted the neuroprotective potential of thiadiazole derivatives. Compounds related to this compound have shown promise in inhibiting neurodegenerative processes associated with diseases like Alzheimer's. These effects are thought to be mediated through the modulation of oxidative stress pathways .
Agricultural Applications
Pesticidal Activity
The compound's unique structure allows it to function as a potential pesticide. Studies have shown that thiadiazole derivatives can act as effective agents against agricultural pests, including certain insects and fungal pathogens. The mechanism often involves disrupting metabolic processes within the pests .
Herbicidal Properties
In addition to its pesticidal activity, this compound has been evaluated for herbicidal properties. Research indicates that it can inhibit the growth of specific weed species without adversely affecting crop yields .
Materials Science Applications
Polymer Development
Thiadiazole compounds are being explored for their role in developing advanced materials. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical properties. This makes it a candidate for applications in coatings and composites .
Sensors and Electronics
The electrical properties of thiadiazole derivatives make them suitable for use in electronic devices. Research is ongoing into their application in organic semiconductors and sensors due to their ability to facilitate charge transport .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that this compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics for certain resistant strains. -
Cancer Cell Line Testing
In vitro testing on several cancer cell lines revealed that derivatives of this compound induced apoptosis at concentrations that were non-toxic to normal cells. This selectivity was further investigated using flow cytometry. -
Field Trials for Herbicidal Activity
Field trials conducted on crops treated with formulations containing this compound demonstrated effective weed control with minimal impact on crop health over multiple growing seasons.
Mechanism of Action
The mechanism of action of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Similar in structure but with a hydroxyl group instead of a methanamine group.
(4-Methyl-1,2,3-thiadiazol-5-yl)methylamine hydrochloride: A hydrochloride salt form of the compound
Uniqueness
1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is unique due to its specific functional group, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a thiadiazole derivative noted for its diverse biological activities. This compound, characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNS, with a molar mass of approximately 130.17 g/mol. The compound features a five-membered thiadiazole ring that includes two nitrogen atoms and one sulfur atom, with a methyl group at the 4-position of the ring. This structural configuration contributes to its reactivity and biological activity.
Property | Description |
---|---|
Molecular Formula | CHNS |
Molar Mass | 130.17 g/mol |
Structure | Thiadiazole ring with a methyl group |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme involved in DNA synthesis and repair. By binding to the active site of DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis crucial for cellular proliferation.
- Cellular Effects : In cancer cell lines such as PC3 (prostate cancer), this compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic genes.
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
- Antimicrobial Properties : This compound has demonstrated effectiveness against various bacterial strains and fungi. Studies have reported its activity against E. coli, Bacillus mycoides, and Candida albicans, highlighting its potential as an antimicrobial agent.
- Anticancer Activity : The compound shows antiproliferative effects in human prostate tumor cell lines. Its ability to induce apoptosis makes it a candidate for further development as an anticancer drug .
- Anticonvulsant Effects : Some derivatives of thiadiazole compounds have been noted for their anticonvulsant properties, suggesting a potential role in treating seizure disorders.
Case Studies and Research Findings
Several studies have explored the biological effects and mechanisms of action associated with this compound:
- Antimicrobial Efficacy : A study tested various thiadiazole derivatives against microbial strains and found significant antibacterial and antifungal activity. The results indicated that modifications in the thiadiazole structure could enhance efficacy against specific pathogens .
- Cancer Cell Studies : In vitro studies on prostate cancer cells revealed that treatment with this compound led to increased apoptosis rates compared to control groups. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics due to the compound's molecular weight and structure. However, further research is necessary to fully understand its bioavailability and metabolism in vivo.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial | Effective against E. coli, B. mycoides, C. albicans |
Anticancer | Induces apoptosis in prostate cancer cells |
Anticonvulsant | Potential anticonvulsant properties |
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKUAYFZVFKNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592830 | |
Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790641-72-4 | |
Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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